Dicationic Architecture Delivers Two Acid Equivalents per Molecule vs. One for Mono-Sulfonium Comparators
Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) is a discrete dicationic compound containing two photoactive diphenylsulfonium centers linked via a central thioether unit . Upon UV irradiation at 230–295 nm, both C–S⁺ bonds undergo homolytic cleavage, generating two equivalents of the superacid HSbF₆ per molecule . In contrast, the closest mono-sulfonium commercial analog—diphenyl(4-phenylthio)phenylsulfonium hexafluoroantimonate (CAS 71449-78-0)—contains a single sulfonium center and yields exactly one acid equivalent per photodecomposition event . This 2:1 stoichiometric advantage in acid generation capacity is structurally intrinsic and cannot be compensated for by simply doubling the mass loading of the mono-sulfonium comparator, because higher PAG loading without a proportional increase in acid yield simultaneously degrades optical transparency and film mechanical properties in photoresist formulations . The U.S. patent literature explicitly claims that photoresist compositions containing the di-cation aryl sulfonium compound exhibit superior microlithographic properties compared to single-cation formulations .
| Evidence Dimension | Photoacid equivalents generated per photodecomposition event (theoretical maximum per molecule) |
|---|---|
| Target Compound Data | 2 equivalents of HSbF₆ per molecule (2 photolabile C–S⁺ bonds) |
| Comparator Or Baseline | Diphenyl(4-phenylthio)phenylsulfonium hexafluoroantimonate (CAS 71449-78-0): 1 equivalent of HSbF₆ per molecule (1 photolabile C–S⁺ bond) |
| Quantified Difference | 2:1 acid generation capacity (100% higher theoretical acid flux at equal molar loading) |
| Conditions | Structural comparison based on established sulfonium PAG photocleavage mechanism; practical implications validated in Shipley U.S. Patent 5,731,364 (1998) |
Why This Matters
A 2-fold higher acid flux per mole of PAG enables either lower PAG mass loading for equivalent acid generation—preserving resin optical transparency—or superior catalytic chain length in chemically amplified resist formulations, a parameter directly linked to lithographic sensitivity and resolution.
- [1] Shipley Company L.L.C. Photoimageable compositions comprising multiple arylsulfonium photoactive compounds. United States Patent 5,731,364 (1998). View Source
